molecular formula C26H24N4O2S B2807656 2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine CAS No. 1207045-35-9

2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine

Cat. No. B2807656
M. Wt: 456.56
InChI Key: FXFRGTYMABIZQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C26H24N4O2S and its molecular weight is 456.56. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazole-based Compounds: Synthesis and Biological Activities

Pyrazole and its derivatives, including pyrazolines and pyrazolo[1,5-a]pyrimidines, are notable for their synthesis and diverse biological activities. These compounds are synthesized through various chemical reactions and have been explored for their potential in biological applications. For instance, pyrazoles and pyrazolines have been reported to exhibit antimicrobial, anti-inflammatory, and analgesic activities. The efficiency of these compounds as inhibitors of growth for both gram-positive and gram-negative bacteria has been demonstrated, underscoring their potential in medicinal chemistry and drug development (Zaki, Sayed, & Elroby, 2016).

Antidepressant Activities

Some pyrazoline derivatives have been synthesized and evaluated for their antidepressant activities. The structural modifications of these compounds, such as the introduction of methoxy and chloro substituents, have shown to influence their biological activity, highlighting the importance of structural optimization in the development of new therapeutic agents (Palaska, Aytemir, Uzbay, & Erol, 2001).

Anti-Diabetic Activity

The synthesis and biological evaluation of novel pyrazole-based heterocycles attached to sugar moieties have been explored, leading to the creation of new molecular frameworks with moderate anti-diabetic activity. This research demonstrates the potential of pyrazole derivatives in the treatment of diabetes, offering a foundation for further exploration to identify potent lead compounds (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

Pyrazole Ligands and Complexes

The study of pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions illustrates the versatility of pyrazole derivatives in coordination chemistry. These complexes have been characterized and show promise for various applications in catalysis and materials science, reflecting the multifaceted utility of pyrazole-based compounds (Budzisz, Małecka, & Nawrot, 2004).

properties

IUPAC Name

4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-2-(4-methoxyphenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2S/c1-16-5-10-21(17(2)13-16)22-14-24-26(27-11-12-30(24)29-22)33-15-23-18(3)32-25(28-23)19-6-8-20(31-4)9-7-19/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFRGTYMABIZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=C(C=C5)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dimethylphenyl)-4-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.